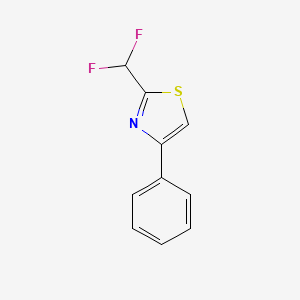

2-(Difluoromethyl)-4-phenylthiazole

Description

Structure

3D Structure

Properties

CAS No. |

2149601-28-3 |

|---|---|

Molecular Formula |

C10H7F2NS |

Molecular Weight |

211.23 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C10H7F2NS/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-6,9H |

InChI Key |

UMZCSRCSAYOUEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethyl 4 Phenylthiazole and Analogues

Classical Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole core is a well-established area of organic synthesis, with several named reactions providing reliable routes to this heterocyclic system.

Hantzsch Thiazole Synthesis and its Adaptations for Substituted Thiazoles

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.com This method involves the condensation reaction between a thioamide and an α-haloketone. synarchive.combepls.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. youtube.com

The versatility of the Hantzsch synthesis lies in its ability to accommodate a wide range of substituents on both the thioamide and the α-haloketone, allowing for the preparation of a diverse library of substituted thiazoles. rsc.orgnih.gov For the synthesis of 4-phenylthiazole (B157171) derivatives, a phenacyl halide (e.g., 2-bromoacetophenone) is typically employed as the α-haloketone component. youtube.com The substituent at the 2-position of the thiazole is determined by the choice of the thioamide.

| Reactant 1 | Reactant 2 | Product | Reference |

| Thioamide | α-Haloketone | Thiazole | synarchive.com |

| Thiourea (B124793) | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole (B127512) | youtube.com |

Condensation Reactions Utilizing Thioamides and α-Haloketones

The reaction of a thioamide with an α-haloketone is a robust method for forming the thiazole ring. rsc.org The initial step is an SN2 reaction where the sulfur of the thioamide displaces the halide from the α-carbon of the ketone. youtube.com This is followed by an intramolecular condensation involving the nitrogen of the thioamide and the ketone's carbonyl group, which, after dehydration, yields the stable aromatic thiazole. youtube.com The aromaticity of the thiazole ring is a significant driving force for this reaction. youtube.com

Introduction of the Difluoromethyl Group

The incorporation of a difluoromethyl (CF₂H) group into organic molecules is a key strategy in drug discovery, as this group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. cas.cnnih.gov Several methods have been developed for the introduction of the CF₂H group onto a pre-formed thiazole ring or for its incorporation during the synthesis.

Strategies for Difluoromethylation at the 2-Position of the Thiazole Ring

Direct C-H difluoromethylation of heteroarenes has emerged as a powerful tool. rsc.org For thiazoles, this can be achieved through radical-based methods. Reagents have been developed that, upon activation, generate a difluoromethyl radical (•CF₂H) which can then be incorporated into the thiazole ring. rsc.org The regioselectivity of this addition is a critical aspect, often favoring the C2-position due to the electronic properties of the thiazole ring.

Another approach involves the functionalization of a pre-existing group at the 2-position. For instance, a 2-halothiazole can be a substrate for cross-coupling reactions to introduce the difluoromethyl group.

Employing Difluoromethylating Reagents in Thiazole Functionalization

A variety of difluoromethylating reagents have been developed to facilitate the introduction of the CF₂H group. cas.cnnih.gov These reagents can be broadly classified as nucleophilic, electrophilic, or radical sources of the difluoromethyl moiety. rsc.org

For the nucleophilic difluoromethylation of thiazoles, reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) can be used. cas.cn However, the reaction of TMSCF₂H with 2-substituted benzothiazoles can lead to an unexpected ring-opening reaction instead of the desired C-2 difluoromethylation. cas.cnnih.gov A notable reagent for direct difluoromethylation is zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂, also known as DFMS), which acts as a source of the CF₂H radical under mild conditions. nih.gov

| Reagent Class | Example Reagent | Function | Reference |

| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Source of CF₂H⁻ | cas.cn |

| Radical | Zinc bis(difluoromethanesulfinate) (DFMS) | Source of •CF₂H | nih.gov |

| Electrophilic | 2-¹⁸Fbenzo[d]thiazole | Source of [¹⁸F]CF₂H radical | rsc.org |

Transition-Metal Catalyzed Difluoroalkylation Approaches

Transition-metal catalysis offers a powerful and versatile platform for the formation of C-CF₂H bonds. nih.govmdpi.com Copper, palladium, and nickel-based catalytic systems have been successfully employed for the difluoroalkylation of various aromatic and heteroaromatic compounds. nih.govnih.gov These methods often utilize difluoroalkyl halides as the source of the difluoromethyl group. nih.gov

The cross-coupling reactions typically involve an aryl or heteroaryl halide or a corresponding boron reagent. nih.gov For the synthesis of 2-(difluoromethyl)thiazoles, a 2-halothiazole could be coupled with a difluoromethyl source under transition-metal catalysis. The choice of metal catalyst and ligands is crucial for achieving high efficiency and selectivity in these transformations. nih.govrsc.org These catalytic processes generally proceed under mild conditions and exhibit good functional group tolerance. nih.gov

Synthesis of Phenyl-Substituted Thiazole Scaffolds

The creation of the 4-phenylthiazole core is a foundational step. Various synthetic routes are employed to construct this heterocyclic system, often involving the formation of the thiazole ring from acyclic precursors or the modification of existing thiazole structures.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of aryl-substituted heterocycles. researchgate.netmdpi.comtcichemicals.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. mdpi.comtcichemicals.com

In the context of phenyl-substituted thiazoles, the Suzuki-Miyaura reaction can be employed to introduce the phenyl group at a specific position on the thiazole ring. For instance, a halogenated thiazole derivative can be coupled with phenylboronic acid to yield the desired 4-phenylthiazole scaffold. The efficiency of this reaction can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. researchgate.netresearchgate.net Researchers have developed ligand-free Suzuki-Miyaura coupling methodologies for sterically hindered substrates, which can provide good to excellent yields. nih.gov

A general representation of the Suzuki-Miyaura coupling for synthesizing a phenyl-substituted thiazole is shown below:

Scheme 1: General Suzuki-Miyaura coupling reaction for the synthesis of phenyl-substituted thiazoles.

Recent advancements have also explored microwave-assisted Suzuki-Miyaura reactions in aqueous media, offering a more environmentally friendly and rapid method for synthesizing 5-substituted thiazoles. rsc.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-dihalooxazoles and oxazolylboronic ester | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 2,4'-bis(oxazole) | High | nih.gov |

| 6-chloro-5H-benzo[a]phenothiazin-5-one and phenylboronic acid | Tris(dibenzylideneacetone)palladium(0), SPhos, K₃PO₄, Toluene | 6-phenyl-5H-benzo[a]phenothiazin-5-one | Significant Activity | researchgate.net |

| 2'-bromo-2-aryl benzothiazole (B30560) and arylboronic acid | Ligand-free, palladacyclic intermediate | 2'-aryl-2-aryl benzothiazole | Up to 99% | nih.gov |

Another common strategy involves the derivatization of readily available precursor molecules like 2-amino-4-phenylthiazole. This starting material can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thiourea. asianpubs.org

Once 2-amino-4-phenylthiazole is obtained, the amino group at the 2-position serves as a versatile handle for further functionalization. mdpi.comresearchgate.net A variety of reactions can be performed on this amino group to introduce different substituents, including the difluoromethyl group or its precursors. For example, acylation reactions can be used to introduce various amide functionalities. researchgate.netnih.gov Diazotization of the amino group followed by a Sandmeyer-type reaction could potentially be used to introduce a halogen, which can then be a site for further cross-coupling or substitution reactions.

The synthesis of 2-amino-4-phenylthiazole itself is a well-established procedure. asianpubs.org A mixture of acetophenone (B1666503) and thiourea is reacted in the presence of iodine, followed by workup with an ammonium (B1175870) hydroxide (B78521) solution. asianpubs.org

| Reaction | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Acetophenone, Thiourea, Iodine | Reflux | 2-Amino-4-phenylthiazole | asianpubs.org |

| Peptide Coupling | 2-Amino-4-phenylthiazole, Boc-dipeptides | DCC, Et₃N | 2-Amino-4-phenylthiazole derivatives of dipeptides | asianpubs.org |

| Acylation | 2-Amino-4-phenylthiazole, Acyl halides | Pyridine | N-(4-phenylthiazol-2-yl)amides | nih.gov |

| Cyclocondensation | 2-bromo-1-(3-trifluromethyl) phenylethanone, substituted thiourea | Ethanol, reflux | 2-amino thiazole derivatives |

Multistep Synthetic Sequences for Complex Analogues

The synthesis of more complex analogues of 2-(difluoromethyl)-4-phenylthiazole often requires multistep synthetic sequences. These sequences may involve a combination of the methods described above, along with other synthetic transformations to build up the desired molecular complexity. For example, a synthetic route might start with the construction of a substituted phenyl precursor, which is then used to form the 4-phenylthiazole core. Subsequently, the difluoromethyl group is introduced at the 2-position.

The synthesis of bifonazole (B1667052) and ketoprofen (B1673614) analogues, for instance, utilizes Suzuki coupling reactions to create key aryl ketone intermediates. mdpi.com These intermediates can then undergo further reactions to build the final complex structures. Such multistep syntheses allow for the systematic variation of different parts of the molecule, enabling the exploration of structure-activity relationships.

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Catalytic Methods)

To improve the efficiency, yield, and environmental footprint of synthetic procedures, advanced techniques are increasingly being employed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. nih.govnih.gov The Hantzsch thiazole synthesis, for example, can be carried out under microwave conditions to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields with short reaction times. nih.govnih.gov Microwave-assisted Suzuki-Miyaura cross-coupling reactions in aqueous media have also been reported, providing a green and efficient route to substituted thiazoles. rsc.org

Catalytic Methods: The development of novel and more efficient catalytic systems is a continuous focus in synthetic chemistry. For the synthesis of thiazole derivatives, various palladium catalysts are used in cross-coupling reactions. researchgate.netorganic-chemistry.org Ligand-free palladium-catalyzed reactions have been developed to overcome challenges associated with sterically hindered substrates. nih.gov Furthermore, research into divergent S- and C-difluoromethylation of related benzothiazoles using different nucleophiles highlights the ongoing innovation in catalytic methods for introducing fluorinated groups. nih.gov

| Technique | Reaction | Key Features | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Hantzsch Thiazole Synthesis | Reduced reaction times, high yields. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Suzuki-Miyaura Coupling | Aqueous medium, rapid, high yielding. | rsc.org |

| Catalytic Methods | Ligand-free Suzuki-Miyaura Coupling | Effective for sterically hindered substrates, high yields. | nih.gov |

| Catalytic Methods | Palladium-Catalyzed C-S and C-P bond formation | Versatile for coupling thiols and phosphines with aryl halides. | organic-chemistry.org |

Chemical Reactivity and Transformation Studies of 2 Difluoromethyl 4 Phenylthiazole Derivatives

Reactions at the Difluoromethyl Group

The difluoromethyl (CF2H) group is a unique functional moiety that has garnered significant attention in medicinal chemistry. wiley-vch.denih.gov It is often considered a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a hydrogen bond donor. wiley-vch.denih.gov This has implications for its interaction with biological targets and also influences its chemical reactivity.

While specific studies on the transformation of the difluoromethyl group in 2-(difluoromethyl)-4-phenylthiazole are not extensively documented, general methodologies for the conversion of Ar-CF2H to other fluorinated groups can be considered. One such transformation is the conversion to a trifluoromethyl (CF3) group. This typically involves deprotonation of the C-H bond followed by reaction with an electrophilic fluorine source. However, the acidity of the CF2H proton is relatively low, often requiring strong bases. acs.org

Another potential transformation is the conversion to a difluoromethylene (=CF2) group. This can be achieved through elimination reactions, often under basic conditions, particularly if there is a suitable leaving group adjacent to the CF2H moiety.

The C-H bond in the difluoromethyl group is the most reactive site within this moiety. Its reactivity is influenced by the electron-withdrawing nature of the two fluorine atoms, which increases the acidity of the proton compared to a standard methyl group. acs.org

Deprotonation of the Ar-CF2H group can be achieved using strong bases, such as organolithium reagents or superbases, to generate a nucleophilic Ar-CF2- species. acs.org This nucleophile can then react with various electrophiles. For instance, reaction with aldehydes or ketones would lead to the formation of difluoromethylated carbinols. This approach represents a powerful method for constructing new carbon-carbon bonds at the difluoromethyl position. acs.org

Direct C-H functionalization of the difluoromethyl group is another area of interest. Radical difluoromethylation of heterocycles has been achieved using various radical initiators, suggesting that the C-H bond can undergo homolytic cleavage to form a difluoromethyl radical. nih.govrsc.org This radical could then participate in various coupling reactions.

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is governed by the presence of both sulfur and nitrogen atoms. The nitrogen atom generally deactivates the ring towards electrophilic attack, while the sulfur atom can act as an electron donor. pharmaguideline.com The C2 position of the thiazole ring is the most electron-deficient and, therefore, most susceptible to nucleophilic attack and deprotonation. pharmaguideline.comnih.gov

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom and the 2-(difluoromethyl) group, the thiazole ring in this compound is expected to be relatively unreactive towards electrophilic aromatic substitution. wikipedia.org When such reactions do occur, they are most likely to take place at the C5 position, which is the most electron-rich carbon in the thiazole ring. pharmaguideline.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | HNO3/H2SO4 | 2-(Difluoromethyl)-5-nitro-4-phenylthiazole |

| Bromination | Br2/FeBr3 | 5-Bromo-2-(difluoromethyl)-4-phenylthiazole |

| Sulfonation | Fuming H2SO4 | This compound-5-sulfonic acid |

Nucleophilic Aromatic Substitution: The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack, especially if a good leaving group is present. pharmaguideline.com In the case of this compound, direct nucleophilic displacement of the difluoromethyl group is unlikely. However, if a leaving group such as a halogen were introduced at the C2 position of a 4-phenylthiazole (B157171), it could be readily displaced by nucleophiles. rsc.org

The 4-position of the thiazole ring is occupied by a phenyl group. While direct modification of this position would involve breaking a stable carbon-carbon bond, functionalization of the phenyl ring itself is a more plausible transformation (see section 3.3). It is worth noting that the synthesis of 4-phenylthiazole derivatives often involves the Hantzsch thiazole synthesis, where the substituent at the 4-position is determined by the choice of the α-haloketone starting material. benthamdirect.com Therefore, derivatives with different substituents at the 4-position are typically accessed through synthesis rather than by modification of the 4-phenyl group.

Reactivity of the Phenyl Substituent

The phenyl group at the 4-position of the thiazole ring behaves as a typical substituted benzene (B151609) ring in electrophilic aromatic substitution reactions. The thiazole ring itself acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring, with the para position generally being favored due to reduced steric hindrance. wikipedia.org

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO3/H2SO4 | 2-(Difluoromethyl)-4-(4-nitrophenyl)thiazole and 2-(Difluoromethyl)-4-(3-nitrophenyl)thiazole |

| Halogenation | Br2, FeBr3 | 2-(Difluoromethyl)-4-(4-bromophenyl)thiazole and 2-(Difluoromethyl)-4-(3-bromophenyl)thiazole |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-(Difluoromethyl)-4-(4-acetylphenyl)thiazole and 2-(Difluoromethyl)-4-(3-acetylphenyl)thiazole |

Substituent Effects on Phenyl Ring Reactivity

The reactivity of the phenyl ring in this compound towards electrophilic substitution is influenced by the electronic properties of the 2-(difluoromethyl)thiazol-4-yl substituent. Understanding these effects is crucial for predicting the regioselectivity and feasibility of chemical transformations on the phenyl group.

The thiazole ring itself is generally considered to be an electron-withdrawing group. Furthermore, the presence of a difluoromethyl (-CF2H) group at the 2-position of the thiazole ring significantly enhances its electron-withdrawing nature due to the high electronegativity of the fluorine atoms. This strong inductive effect reduces the electron density of the entire thiazole system.

When attached to a phenyl ring at the 4-position, the 2-(difluoromethyl)thiazol-4-yl group acts as a deactivating group, making the phenyl ring less susceptible to electrophilic attack compared to benzene. wikipedia.orgyoutube.com Such deactivating groups withdraw electron density from the aromatic ring, thereby destabilizing the cationic intermediate (arenium ion) formed during electrophilic aromatic substitution. masterorganicchemistry.com

This deactivation implies that harsher reaction conditions, such as the use of stronger electrophiles or higher temperatures, may be necessary to achieve substitution on the phenyl ring. youtube.com

In terms of directing effects, electron-withdrawing groups typically direct incoming electrophiles to the meta position. unizin.orglibretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site of attack. Therefore, electrophilic substitution reactions on this compound are expected to yield predominantly meta-substituted products.

It is important to note that while general principles of electrophilic aromatic substitution provide a predictive framework, the actual reactivity and regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile. fiveable.me

Derivatization of the Phenyl Ring for Analogue Synthesis

The synthesis of analogues of this compound with various substituents on the phenyl ring is a key strategy in medicinal chemistry to explore structure-activity relationships. nih.gov Although specific studies on the derivatization of this compound are not extensively documented in the provided search results, the synthesis of related 4-phenylthiazole derivatives offers valuable insights into potential synthetic routes.

One common approach to introduce substituents onto the phenyl ring is to start with an appropriately substituted phenacyl halide, which then undergoes a Hantzsch thiazole synthesis with a suitable thioamide. For instance, the synthesis of 2-acetamido- or 2-propanamido-4-(4-substituted phenyl)-1,3-thiazoles has been reported, where the substituent on the phenyl ring was present in the starting 4-substituted phenacyl bromide. nih.gov This "bottom-up" approach allows for the introduction of a wide variety of substituents at specific positions on the phenyl ring.

Another strategy involves the direct functionalization of the pre-formed 4-phenylthiazole core. While the phenyl ring is deactivated by the 2-(difluoromethyl)thiazole (B2828596) moiety, electrophilic substitution reactions can still be carried out under appropriate conditions to introduce functional groups. For example, nitration or halogenation would be expected to occur at the meta position of the phenyl ring, providing a handle for further transformations.

Furthermore, modern cross-coupling reactions offer powerful tools for the derivatization of the phenyl ring. If a halo-substituted this compound is available (e.g., from a Hantzsch synthesis using a halogenated phenacyl bromide), palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings can be employed to introduce a diverse array of substituents, including alkyl, aryl, and alkynyl groups.

The synthesis of various 2-amino-4-arylthiazole derivatives, where the aryl group bears different substituents, has been described. nih.govmdpi.com These synthetic methodologies, which often involve the condensation of substituted acetophenones with thiourea (B124793), can be adapted for the synthesis of 2-(difluoromethyl)-4-(substituted-phenyl)thiazole analogues. nih.gov For example, a series of thiazolyl-thiourea derivatives with substituted phenyl groups have been synthesized, highlighting the feasibility of incorporating diverse functionalities on the phenyl ring. mdpi.com

The following table summarizes potential derivatization reactions on the phenyl ring of a this compound scaffold, based on general knowledge of aromatic chemistry and reactivity of related thiazole compounds.

| Reaction Type | Reagents and Conditions | Expected Product (Major Isomer) |

| Nitration | HNO₃, H₂SO₄ | 2-(Difluoromethyl)-4-(3-nitrophenyl)thiazole |

| Halogenation (Bromination) | Br₂, FeBr₃ | 2-(Difluoromethyl)-4-(3-bromophenyl)thiazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(Difluoromethyl)-4-(3-acylphenyl)thiazole |

| Suzuki Coupling (from a bromo-precursor) | Arylboronic acid, Pd catalyst, base | 2-(Difluoromethyl)-4-(3-arylphenyl)thiazole |

It is evident that while the 2-(difluoromethyl)thiazol-4-yl group presents challenges due to its deactivating nature, a combination of classical electrophilic substitution and modern cross-coupling methodologies provides viable pathways for the synthesis of a wide range of phenyl-substituted analogues of this compound.

Structure Activity Relationship Sar Investigations of 2 Difluoromethyl 4 Phenylthiazole Analogues

Impact of Difluoromethyl Group Position and Electronic Effects on Biological Interactions

While specific SAR studies on the 2-(difluoromethyl) group are not extensively detailed in the reviewed literature, the effects of related fluorinated substituents provide valuable insights. The introduction of fluorine-containing groups, such as trifluoromethyl (CF₃), onto the aromatic rings of thiazole-based inhibitors is generally well-tolerated by target enzymes. uni.luescholarship.orgescholarship.org The strong electron-withdrawing nature of the difluoromethyl (CHF₂) group can significantly influence the electronic properties of the thiazole (B1198619) ring, affecting its pKa and ability to participate in hydrogen bonding and other non-covalent interactions within a biological target's active site. acs.org

For instance, studies on related fluorinated hydrazinylthiazole derivatives have shown that the presence of a 4-fluorophenyl group can enhance glycation inhibition potential. acs.org This suggests that the electronic modulation provided by fluorine atoms is a key determinant of biological activity. The difluoromethyl group, by acting as a bioisostere for a hydroxyl or thiol group, can form hydrogen bonds and other polar interactions, potentially improving binding affinity and metabolic stability.

Role of Phenyl Substituent Variations on Molecular Efficacy and Binding Affinity

The phenyl group at the 4-position of the thiazole ring is a critical component for the activity of these analogues, and its substitution pattern has been a major focus of SAR studies. nih.gov

The electronic and steric properties of substituents on the 4-phenyl ring play a crucial role in modulating the potency and binding affinity of these compounds. nih.gov

Positional Importance : SAR studies indicate that the position of a substituent on the phenyl ring is often more critical than its intrinsic electron-donating or -withdrawing nature. nih.gov For many thiazole derivatives, para-substitution on the phenyl ring leads to better biological activity compared to meta or ortho substitutions. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups : The introduction of both electron-withdrawing groups (EWGs) like halogens (-Cl, -F) or trifluoromethyl (-CF₃) and electron-donating groups (EDGs) like methyl (-CH₃) has been explored. In some series, EWGs at the para-position of the phenyl ring are beneficial for activity. nih.gov For example, in a series of anticancer quinazoline-thiazole hybrids, derivatives with EWGs (-F, -Cl, -CN) on the 4-phenyl-thiazole moiety displayed superior activity. nih.gov Conversely, in other contexts like cytotoxicity, a methyl group (an EDG) at the para-position of the phenyl ring was found to increase activity. nih.gov

Halogen Substitution : Halogen substitutions are common modifications. In one study on antimigration agents, a chlorine substitution at the meta-position of the phenyl ring was found to be far superior to substitution at the ortho-position. nih.govacs.org Similarly, trifluoromethyl groups on the aromatic rings of benzothiazole-phenyl analogs were well tolerated by target enzymes when placed at the ortho and para positions. escholarship.orgescholarship.org

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| -CH₃ (Electron-Donating) | para | Increased cytotoxic activity | nih.gov |

| -Cl (Electron-Withdrawing) | meta | Superior antimigration activity compared to ortho-substitution | nih.govacs.org |

| -F, -Cl, -CN (Electron-Withdrawing) | para | Superior anticancer activity in quinazoline-thiazole hybrids | nih.gov |

| -CF₃ (Electron-Withdrawing) | ortho, para | Well tolerated by target enzymes (sEH/FAAH) | escholarship.orgescholarship.org |

| Unsubstituted vs. Substituted | para | Substitution at the para position generally favors better activity | nih.gov |

The three-dimensional conformation of these molecules is a key determinant of their ability to fit into the binding sites of target proteins. Molecular docking and simulation studies have provided significant insights into these structure-binding relationships. nih.govplos.org

The 4-phenylthiazole (B157171) moiety is well-tolerated by the catalytic sites of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). calstate.eduresearchgate.net Docking experiments show that this class of inhibitors binds within the catalytic sites of both enzymes. calstate.eduresearchgate.net In some cases, the phenyl-thiazole moiety has been identified as being particularly suitable for accommodating allosteric binding pockets, providing novel binding modes compared to more common monocyclic groups. nih.gov The stability of the ligand-protein complex is often maintained through a combination of hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. plos.orgresearchgate.net

Modifications to the Thiazole Core and their Biological Consequences

The thiazole ring is not merely a scaffold but an active participant in molecular interactions. nih.govresearchgate.net Its modification can lead to significant changes in biological activity.

Ring Substitution : Adding substituents directly to the thiazole ring has a profound impact. For example, placing a methyl group on the 5-position of the thiazole ring resulted in a near-complete loss of antimigration activity in one series of compounds. nih.govacs.org Conversely, adding a methyl group to the thiazole nitrogen endowed more potent cytotoxicity and increased the inhibitory effect on cell motility in the same series. nih.govacs.org

Isosteric Replacement : Replacing the thiazole core with a bioisosteric ring, such as an oxazole (B20620), can help probe the importance of the sulfur atom. In the development of SARS-CoV-2 main protease inhibitors, a thiazole core provided superior inhibition compared to an oxazole core, highlighting the specific contribution of the thiazole moiety. nih.gov

Positional Isomerism : The arrangement of substituents around the thiazole core is critical. Moving the phenyl ring from the 4-position to the 5-position of the thiazole can result in a more linear analogue with altered biological activity, sometimes leading to stronger growth inhibitory effects. nih.govacs.org

Correlation between Structural Features and Specific Biological Activities (e.g., Enzyme Inhibition)

The specific structural features of 2-(difluoromethyl)-4-phenylthiazole analogues directly correlate with their ability to inhibit specific enzymes, a cornerstone of modern drug design. nih.govnih.gov

A significant area of research for 4-phenylthiazole derivatives has been the development of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). uni.lu These enzymes are critical regulators of signaling lipids involved in inflammation and pain. researchgate.netnih.gov Simultaneous inhibition of both enzymes is a promising therapeutic strategy, as it may produce synergistic pain relief and increase efficacy. nih.gov

Structure-activity relationship studies have revealed that the 4-phenylthiazole scaffold is exceptionally well-suited for dual inhibition, with many analogues demonstrating high potency against both enzymes. nih.govcalstate.edu A systematic study of two libraries of 4-phenylthiazole analogues, which explored electronic and steric changes, was conducted to understand the structural features crucial for dual sEH/FAAH inhibition. nih.gov This research has led to the identification of highly potent dual inhibitors. calstate.edu

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 6o | sEH | 2.5 nM | calstate.edu |

| FAAH | 9.8 nM |

Modulation of Enzyme Pathways (e.g., Raf/MEK/ERK pathway)

The Raf/MEK/ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway, often through mutations in components like the Raf kinases, is a hallmark of many human cancers. nih.govnih.gov Consequently, the development of small molecule inhibitors targeting the kinases within this pathway, such as B-Raf, is a significant focus of anticancer drug discovery. nih.govnih.gov While direct structure-activity relationship (SAR) studies on this compound analogues specifically targeting the Raf/MEK/ERK pathway are not extensively documented in publicly available research, broader investigations into thiazole-based kinase inhibitors provide valuable insights into how this structural motif can be optimized for potent and selective inhibition of key pathway components like B-Raf. nih.gov

Recent comprehensive reviews of thiazole derivatives as kinase inhibitors have highlighted several classes of compounds that demonstrate significant activity against serine/threonine and tyrosine kinases. nih.gov Thiazole-containing compounds are recognized as versatile scaffolds in medicinal chemistry due to their ability to interact with various protein kinases. nih.gov

One notable series of thiazole derivatives that has been investigated for its potential to inhibit the Raf/MEK/ERK pathway are those containing a phenyl sulfonyl group. These compounds have shown noteworthy inhibitory effects against the B-RafV600E mutant, a common driver of melanoma and other cancers. nih.gov The general structure of these inhibitors features a central thiazole ring, a key element in several clinically approved kinase inhibitors such as Dabrafenib. nih.gov

A study highlighted in a 2024 review synthesized a series of thiazole derivatives bearing a phenyl sulfonyl moiety and evaluated their inhibitory activity against the B-RafV600E kinase. The research indicated that all synthesized compounds in this series displayed significant inhibition of the B-RafV600E enzyme at nanomolar concentrations. nih.gov

The structure-activity relationship findings for this class of B-RafV600E inhibitors are summarized below:

| Compound ID | R Group | B-RafV600E IC₅₀ (nM) nih.gov |

| 40a | 4-fluoro | 35.2 ± 1.8 |

| 40b | 4-chloro | 28.4 ± 1.5 |

| 40c | 4-bromo | 23.1 ± 1.2 |

| 40d | 4-methyl | 41.5 ± 2.1 |

| Dabrafenib (Standard) | - | 47.2 ± 2.5 |

The data reveals that substitutions on the phenyl ring of the phenyl sulfonyl moiety have a discernible impact on the inhibitory potency. Specifically, halogen substituents at the 4-position of the phenyl ring resulted in compounds with potent B-RafV600E inhibition. The compound with a 4-bromo substituent (40c ) exhibited the most potent inhibitory activity with an IC₅₀ of 23.1 ± 1.2 nM, which is more potent than the standard drug, Dabrafenib (IC₅₀ of 47.2 ± 2.5 nM). nih.gov The 4-chloro (40b ) and 4-fluoro (40a ) analogues also demonstrated strong inhibition. In contrast, the introduction of a 4-methyl group (40d ) led to a slight decrease in potency compared to the halogenated analogues. nih.gov

These findings underscore the potential of the thiazole scaffold as a core element in the design of novel and effective Raf kinase inhibitors. Although this research does not involve the specific this compound structure, it provides a valuable framework for understanding how substitutions on a related thiazole core can modulate activity against a key kinase in the Raf/MEK/ERK pathway. Further exploration and modification of the substituents on both the phenyl and thiazole rings could lead to the development of even more potent and selective inhibitors. nih.gov

Computational and Theoretical Studies on 2 Difluoromethyl 4 Phenylthiazole and Its Analogues

Quantum Chemical Calculations (e.g., DFT/B3LYP) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often providing a good balance between accuracy and computational cost for organic molecules. grafiati.com Such calculations are instrumental in understanding the intrinsic properties of thiazole (B1198619) derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.orgresearchgate.net A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

In studies of various thiazole analogues, DFT calculations have been employed to determine these FMO energies. For instance, analysis of thiazole azo dyes revealed that the HOMO is typically spread over the donor moiety and the thiazole ring, while the LUMO's nature is dictated by the acceptor groups. nih.govnih.gov In one study, the HOMO-LUMO splitting indicated that a dye with a dicyanovinylindanone acceptor was significantly more reactive than analogues with indandione or malononitrile (B47326) acceptors. nih.govnih.gov Similarly, for a 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole analogue, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org The delocalized nature of these orbitals, however, can sometimes complicate the analysis in very large systems, where the FMOs may spread out over the entire molecule. nih.gov

| Compound/Analogue | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine | DFT/B3LYP/6-311++G(d,p) | - | - | 3.42 | researchgate.net |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| Thiazole Azo Dye A (indandione acceptor) | DFT/B3LYP | - | - | ~2.4 | nih.gov |

| Thiazole Azo Dye B (malononitrile acceptor) | DFT/B3LYP | - | - | ~2.5 | nih.gov |

| Thiazole Azo Dye C (dicyanovinylindanone acceptor) | DFT/B3LYP | - | - | ~1.8 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgresearchgate.netnih.gov The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov Green and yellow areas represent intermediate or near-zero potential. researchgate.net

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and plays a crucial role in studying biological recognition processes. malayajournal.orgresearchgate.net For example, in the analysis of a substituted imidazole (B134444) derivative, the MEP map showed negative potential localized over the electronegative atoms, identifying them as the most reactive sites for electrophilic attack. nih.gov This visual representation of relative polarity and charge distribution is fundamental for predicting how a molecule will interact with other chemical species. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by studying electron delocalization and orbital interactions. wisc.edumolfunction.com It transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs and bonds. This method quantifies hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. malayajournal.org

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling, and particularly docking simulations, are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. biointerfaceresearch.com These methods are central to drug discovery and development, allowing for the screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-target recognition.

Molecular docking predicts the preferred orientation (binding mode) of a ligand within the active site of a target protein and estimates the strength of the interaction, often expressed as a binding affinity or docking score. semanticscholar.orgsemanticscholar.org A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Docking studies on various thiazole-containing compounds have successfully predicted their interactions with biological targets. For example, a series of phenylthiazole acids were evaluated as potential agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov Molecular docking simulations showed that the most potent compound interacted stably with amino acid residues in the active site of PPARγ, consistent with in vitro results. The binding energy for this compound was calculated to be -9.47 kcal/mol. nih.gov In another study, novel diphenylthiazole derivatives were docked into the active sites of several anticancer targets, including EGFR and BRAF, revealing remarkable activity with IC50 values in the sub-micromolar range. nih.gov Similarly, docking studies of thiazole derivatives as inhibitors of phosphodiesterase 3 (PDE3) helped to rationalize their mechanism of action. nih.gov

| Compound/Analogue Class | Target Protein | Key Finding/Binding Score | Reference |

|---|---|---|---|

| Phenylthiazole acid (Compound 4t) | PPARγ | Binding Energy: -9.47 kcal/mol | nih.gov |

| Diphenylthiazole (Compound 10b) | EGFR | IC50: 0.4 µM | nih.gov |

| Diphenylthiazole (Compound 17b) | EGFR | IC50: 0.2 µM | nih.gov |

| 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(phenyl)thiazole (Compound 6d) | PDE3A | IC50: 0.24 µM | nih.gov |

| Thiazole hybrid (Compound 6a) | PI3Kα | IC50: 0.225 µM | researchgate.net |

Rational drug design leverages computational methods to create new therapeutic agents with improved efficacy and specificity. By understanding the three-dimensional structure of a biological target and the binding modes of potential inhibitors, medicinal chemists can design molecules that fit precisely into the active site and form key interactions. mdpi.comnih.gov

Computational studies on thiazole analogues have been instrumental in guiding such design strategies. For instance, after identifying active arylidene-hydrazinyl-1,3-thiazole derivatives through screening, molecular docking and molecular dynamics simulations were used to explore their binding modes and the stability of their interactions within the active site of human dihydrofolate reductase (hDHFR). nih.gov This detailed molecular insight allows for the targeted modification of the ligand's structure to enhance binding affinity and selectivity. Similarly, the design of novel thiazole and thiazolidinone derivatives as anti-HIV agents was informed by computational predictions of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to select candidates with better drug-like characteristics. mdpi.com These examples highlight how computational chemistry is a cornerstone of modern, structure-based drug design, enabling the efficient development of new and more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the structural features of a series of compounds and their observed biological activity. nih.gov The primary goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective compounds. nih.gov This approach is particularly valuable in drug discovery and toxicology, as it can prioritize synthetic efforts and reduce the costs associated with physical screening. nih.gov

A QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values) is compiled. For analogues of 2-(difluoromethyl)-4-phenylthiazole, this would involve synthesizing and testing a library of derivatives with varied substituents on the phenyl or thiazole rings.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For instance, a QSAR model was successfully developed for a series of 2-phenylacrylonitriles targeting the Arylhydrocarbon Receptor (AhR), a potential target in breast cancer treatment. nih.gov Similarly, a statistically significant 3D-QSAR model was generated for 2-phenylpyrimidine (B3000279) analogues as selective inhibitors of the phosphodiesterase 4B (PDE4B) enzyme, yielding a high correlation coefficient (R² = 0.918) and cross-validation coefficient (Q² = 0.852). nih.gov The physical interpretation of such models can reveal which structural features are crucial for activity, providing unique insights for designing novel and more effective molecules. nih.gov

Table 1: Example of Descriptors Used in QSAR Modeling

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Influences electrostatic interactions with the target receptor. |

| Steric | Molecular Weight, Molar Refractivity, Surface Area, Volume | Affects how the molecule fits into the binding site of a receptor. |

| Hydrophobic | LogP (Partition Coefficient) | Governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the target. |

| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching in a molecule. |

Conformational Analysis and Spectroscopic Property Predictions

The three-dimensional shape (conformation) of a molecule is critical to its function, particularly its ability to interact with biological targets. mdpi.com Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), investigates the different spatial arrangements of a molecule's atoms and their relative energies. mdpi.com For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the phenyl ring to the thiazole ring. Identifying the most stable conformer (the one with the lowest energy) is essential for understanding its behavior. mdpi.comnih.gov

Computational methods are also invaluable for predicting spectroscopic properties, which helps in the interpretation of experimental data. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational motions of a molecule. Each vibrational mode corresponds to a specific frequency, resulting in a unique spectral fingerprint. researchgate.netmdpi.com

In computational studies, the vibrational frequencies of this compound can be calculated using DFT methods, often with the B3LYP functional. researchgate.netresearchgate.net The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the harmonic vibrational frequencies. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors in the calculations, allowing for a direct comparison with experimental spectra. mdpi.com This comparison helps in the definitive assignment of observed spectral bands to specific molecular vibrations, such as C-H stretching, C=N stretching of the thiazole ring, or vibrations of the CF₂ group. researchgate.netmdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Thiazole Derivatives

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Reference |

| Thiazole Ring | C-H Stretching | 3100 - 3000 | researchgate.net |

| C=N Stretching | ~1625 | researchgate.net | |

| Ring Breathing | ~1500 - 1400 | researchgate.net | |

| Phenyl Ring | C-H Stretching | 3100 - 3070 | researchgate.net |

| C=C Stretching | 1600 - 1450 | researchgate.net | |

| Difluoromethyl Group | C-F Stretching | 1150 - 1050 | N/A |

| C-H Stretching | ~3000 | N/A |

Note: Wavenumbers are approximate and can vary based on the specific molecule and computational method. Data for the difluoromethyl group is based on general ranges for organofluorine compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful technique for elucidating molecular structure. Computational chemistry can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), which is particularly useful for complex molecules or for distinguishing between different isomers or conformers. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net

For this compound, predicting the ¹⁹F NMR chemical shift is of special interest due to the difluoromethyl group. The chemical shift of fluorine is highly sensitive to its electronic environment, making it a valuable probe for studying ligand-protein interactions. nih.govuni-muenchen.de Computational studies can predict how the ¹⁹F chemical shift changes upon binding to a biological target, providing insights into the binding mode. nih.govuni-muenchen.de Calculations on similar N-CHF₂ derivatives have shown that theoretical predictions can successfully distinguish between different diastereotopic fluorine atoms and conformers. nih.gov

Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound and Related Structures

| Atom | Predicted Chemical Shift (ppm) | Structure/Fragment | Notes |

| ¹³C | 168.9 | 2-Amino-4-phenylthiazole (B127512) (C2) | Experimental value for a closely related structure. spectrabase.com |

| 105.1 | 2-Amino-4-phenylthiazole (C5) | Experimental value for a closely related structure. spectrabase.com | |

| 150.2 | 2-Amino-4-phenylthiazole (C4) | Experimental value for a closely related structure. spectrabase.com | |

| 134.4 - 125.8 | 2-Amino-4-phenylthiazole (Phenyl C's) | Experimental value for a closely related structure. spectrabase.com | |

| ¹⁹F | -90 to -115 | Generic -CHF₂ group | Calculated shifts are highly dependent on conformation and environment. nih.govnih.gov |

Note: ¹³C data is from the experimental spectrum of 2-amino-4-phenylthiazole as a proxy for the core structure. ¹⁹F data represents a typical range observed in computational studies of related difluoromethyl-containing heterocyclic compounds.

Advanced Applications in Chemical Sciences Excluding Therapeutic/clinical

Catalytic Applications

The potential utility of 2-(Difluoromethyl)-4-phenylthiazole in the realm of catalysis is suggested by its classification as a fluorinated catalyst by some chemical suppliers. alfa-chemistry.com The presence of both a difluoromethyl group and a thiazole (B1198619) ring, a structure found in various catalysts, indicates that it could be investigated for catalytic activities. The electron-withdrawing nature of the difluoromethyl group can influence the electronic properties of the thiazole ring, potentially making it a candidate for various catalytic transformations. However, a comprehensive review of the scientific literature does not currently yield specific studies detailing the use of this compound as a catalyst in chemical reactions. Further research is required to explore and substantiate its potential in this field.

Materials Science Applications

The unique combination of a phenyl group, a thiazole heterocycle, and a difluoromethyl moiety in this compound makes it a compound of interest for materials science. alfa-chemistry.com Fluorinated organic compounds are known to possess distinct properties such as high thermal stability and unique electronic characteristics, which are desirable for advanced materials.

Exploration in Electronic and Optical Materials

While specific studies on the electronic and optical properties of this compound are not extensively detailed in the current body of scientific literature, related thiazole-containing structures have been investigated for their potential in electronic and optical devices. For instance, derivatives of thiazolo[5,4-d]thiazole (B1587360) have been studied for their photophysical properties and their potential use in solid-state fluorescence-based optical devices. nih.govrmit.edu.vnrsc.org These related compounds exhibit fluorescence across the visible spectrum, a property that is highly dependent on their crystal packing and intermolecular interactions. nih.gov The introduction of a difluoromethyl group into the 4-phenylthiazole (B157171) scaffold could modulate the electronic and photophysical properties, making it a candidate for exploration in areas such as organic light-emitting diodes (OLEDs). However, dedicated research into the synthesis and characterization of this compound for these specific applications is needed to determine its viability.

Agrochemical Research: Fungicidal and Herbicide Activity

The thiazole ring is a key structural motif in a variety of biologically active compounds, including those with applications in agriculture. Research into phenylthiazole derivatives has revealed significant potential for fungicidal and herbicidal activity.

Extensive research has been conducted on various synthetic phenylthiazole small molecules for their antifungal properties. nih.govresearchgate.net Although specific data for this compound is not detailed, numerous derivatives have shown promising results against a range of plant pathogenic fungi. For example, studies on phenylthiazole derivatives containing an acylhydrazone moiety have demonstrated excellent antifungal activities against phytopathogenic fungi like Magnaporthe oryzae and Colletotrichum camelliae. mdpi.com The structure-activity relationship (SAR) studies in these series often highlight the importance of the substituents on the phenyl and thiazole rings for optimizing antifungal potency. mdpi.com

The fungicidal activity of some phenylthiazole derivatives is presented in the table below, illustrating the potential of this class of compounds. It is important to note that these are derivatives and not the specific compound this compound.

| Compound Derivative | Target Fungi | Activity (EC50 in µg/mL) | Reference |

| Phenylthiazole-amide derivative | Magnaporthe oryzae | 4.84 | mdpi.com |

| Phenylthiazole-acylhydrazone (E26) | Magnaporthe oryzae | 1.29 | mdpi.com |

| Thiasporine A derivative (e) | Sclerotinia sclerotiorum | 0.22 | mdpi.com |

| Thiasporine A derivative (f) | Sclerotinia sclerotiorum | 0.39 | mdpi.com |

Regarding herbicidal activity, the phenoxyacetic acid class of herbicides, such as 2,4-D, is well-known for its effectiveness against broadleaf weeds. wikipedia.orgherts.ac.ukorst.eduresearchgate.net While this compound is structurally distinct from 2,4-D, the general principle of designing novel herbicides based on heterocyclic scaffolds remains a key strategy in agrochemical research. The introduction of a difluoromethyl group, a common feature in modern agrochemicals, into a phenylthiazole structure suggests that it could be a candidate for herbicidal activity screening. However, specific studies on the herbicidal effects of this compound are not currently present in the reviewed scientific literature.

Future Research Trajectories for 2 Difluoromethyl 4 Phenylthiazole

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(difluoromethyl)-4-phenylthiazole and its analogs is geared towards efficiency, safety, and environmental responsibility. Researchers are actively exploring innovative methodologies that minimize waste and energy consumption while maximizing yield and structural diversity.

One promising avenue is the adoption of photocatalytic methods for direct C-H difluoromethylation of the thiazole (B1198619) core. nih.gov This approach, utilizing visible light and a photocatalyst, offers a mild and efficient way to introduce the crucial difluoromethyl group, avoiding the harsh reagents often used in traditional fluorination chemistry. nih.govresearchgate.netnih.gov The development of covalent organic frameworks (COFs) as dual-active-center photocatalysts is a particularly exciting advancement, enabling efficient charge separation for the generation of difluoromethyl radicals under gentle conditions. nih.gov

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. researchgate.netresearchgate.net This includes the use of greener solvents, such as deep eutectic solvents, and the development of catalyst-free reaction conditions. nih.gov Continuous flow chemistry presents another significant opportunity, offering enhanced control over reaction parameters and the potential for safer handling of reactive intermediates. rsc.org The use of fluoroform as a difluoromethyl source in continuous flow systems is a notable example of a highly atom-efficient and sustainable approach. rsc.org

Exploration of Undiscovered Reactivity Profiles

Beyond its synthesis, a deeper understanding of the reactivity of the this compound scaffold will open doors to novel molecular architectures. Future research will likely focus on uncovering and harnessing currently unknown reaction pathways.

A key area of exploration is the selective C-H activation of the thiazole and phenyl rings. nih.govnih.govyoutube.comyoutube.comyoutube.com Transition metal-catalyzed C-H functionalization represents a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds at positions that are traditionally unreactive. youtube.comyoutube.com Developing catalytic systems that can selectively target specific C-H bonds on the this compound molecule will enable the late-stage diversification of its structure, rapidly generating libraries of analogs for screening.

The potential for cycloaddition reactions involving the thiazole ring is another area ripe for investigation. nih.govresearchgate.netbohrium.comnih.gov Thiazoles can participate as dienes or dienophiles in various cycloaddition cascades, leading to complex polycyclic structures. nih.gov Exploring the behavior of this compound in such reactions could yield novel scaffolds with unique three-dimensional shapes, which are highly desirable in drug discovery. The reaction of related benzothiazoles has shown surprising S- and C-difluoromethylation, suggesting that unexpected ring-opening and rearrangement pathways may also be accessible for the phenylthiazole core. cas.cn

Advanced SAR Studies Incorporating Complex Biological Systems

To translate the potential of this compound into tangible applications, particularly in medicine, a more sophisticated understanding of its structure-activity relationship (SAR) is required. Future research will move beyond simple in vitro assays and into more complex and biologically relevant systems.

Phenotypic screening of libraries based on the this compound scaffold is a powerful approach to identify compounds that elicit a desired cellular response without a priori knowledge of the specific molecular target. harvard.edulifechemicals.comenamine.netselleckchem.com High-content imaging and other advanced cell-based assays can provide a wealth of information, helping to elucidate the mechanism of action of active compounds. harvard.edu The development of dedicated chemogenomics libraries will be crucial for these efforts, providing curated sets of compounds to probe biological systems comprehensively. nih.gov

These large-scale screening efforts will generate vast datasets that can be used to build more predictive SAR models. This will allow for a more nuanced understanding of how modifications to the this compound structure affect its activity in a complex cellular environment.

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

A key application of AI/ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net By training algorithms on existing data, it is possible to create models that can predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov Furthermore, AI/ML is being increasingly used for the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. simulations-plus.comnih.govmdpi.combhsai.orgresearchgate.net Early prediction of these properties can significantly reduce the attrition rate of drug candidates in later stages of development.

Looking further ahead, de novo design algorithms, guided by machine learning, will be capable of generating entirely new molecular structures based on the this compound core that are optimized for specific biological targets and desired ADMET profiles. mdpi.com This will accelerate the lead optimization process and increase the probability of success in drug discovery campaigns. frontiersin.orgpreprints.org

Investigation into Emerging Applications in Interdisciplinary Fields

The unique properties of this compound and its fluorinated analogs suggest potential applications beyond traditional medicinal chemistry. Future research is expected to explore its utility in a variety of interdisciplinary fields.

In the realm of agrochemicals , the introduction of fluorine-containing moieties is a well-established strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides. nih.gov The this compound scaffold could serve as a valuable building block for the development of new crop protection agents.

The field of materials science also presents opportunities. Fluorinated organic molecules can exhibit unique optical and electronic properties. frontiersin.org Investigations into the photophysical characteristics of this compound derivatives could lead to their use in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net

In chemical biology , fluorinated thiazoles can be developed as highly specific probes to study biological processes. acs.orgclaremont.edu Their unique spectroscopic signatures and potential for targeted interactions make them attractive candidates for imaging and tracking biomolecules within living systems. The development of such tools will be invaluable for fundamental biological research.

Q & A

Q. What are the optimized synthetic routes for 2-(Difluoromethyl)-4-phenylthiazole, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or via Suzuki-Miyaura coupling for aryl substitution. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for phenyl group introduction .

- Reflux Duration : Extended reflux (12–18 hours) ensures complete cyclization but requires careful monitoring to avoid decomposition .

- Purification : Recrystallization from ethanol-water mixtures (1:2 v/v) yields >90% purity, confirmed by HPLC .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Cyclocondensation | 65 | 85 | DMSO, 18h reflux |

| Suzuki-Miyaura Coupling | 78 | 92 | Pd(PPh₃)₄, THF, 80°C |

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral inconsistencies addressed?

- Methodological Answer :

- ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., difluoromethyl CF₂H splits into a triplet, δ ~5.5 ppm) and comparison with PubChem reference data . Discrepancies in chemical shifts are resolved via computational modeling (DFT) to predict electronic environments .

- IR Spectroscopy : The thiazole C=N stretch (1650–1600 cm⁻¹) and CF₂ symmetric/asymmetric vibrations (1150–1100 cm⁻¹) confirm core structure .

- Mass Spectrometry : High-resolution MS (HRMS) identifies [M+H]⁺ ions with <2 ppm error, distinguishing isomers .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and binding interactions with biological targets?

- Methodological Answer :

- Electronic Effects : The CF₂H group increases electrophilicity via inductive effects, enhancing hydrogen-bonding potential with protein residues (e.g., backbone amides in kinase targets) .

- Conformational Analysis : Fluorine’s steric and electronic effects restrict rotational freedom, favoring bioactive conformations. X-ray crystallography (e.g., Cambridge Structural Database entries) reveals preferred dihedral angles (θ = 15–30°) .

- Docking Studies : Molecular docking (AutoDock Vina) shows CF₂H improves binding affinity (ΔG = -9.2 kcal/mol) to cytochrome P450 enzymes compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Discrepancies arise from variations in MIC protocols (e.g., broth microdilution vs. agar diffusion). Harmonizing inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24h) reduces variability .

- Metabolic Profiling : LC-MS/MS identifies metabolite interference (e.g., thiazole ring oxidation products) that may mask true activity .

- SAR Studies : Modifying the phenyl substituent (e.g., para-fluoro vs. para-chloro) clarifies target specificity. For example, 4-fluorophenyl analogs show selective inhibition of β-lactamase .

Q. How can computational methods predict the metabolic stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models predict oxidation sites (e.g., sulfur in thiazole) and correlate with experimental t₁/₂ values from hepatic microsome assays .

- QSAR Models : Topological polar surface area (TPSA <90 Ų) and logP (2.5–3.5) are critical descriptors for blood-brain barrier permeability .

- MD Simulations : All-atom simulations (NAMD) reveal CYP3A4 binding dynamics, identifying residues (e.g., Phe304) responsible for metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.